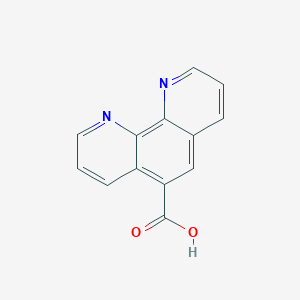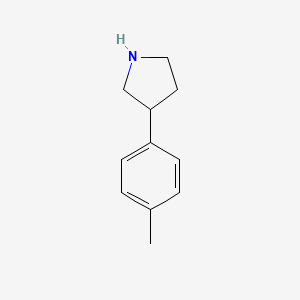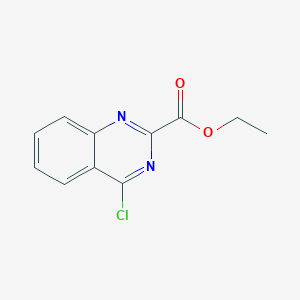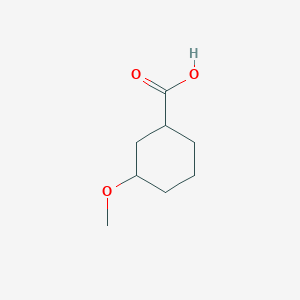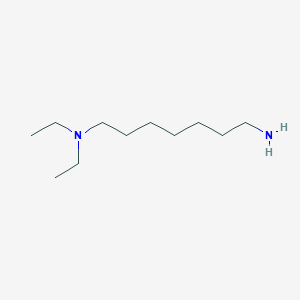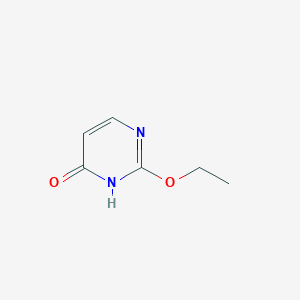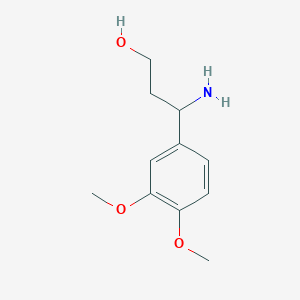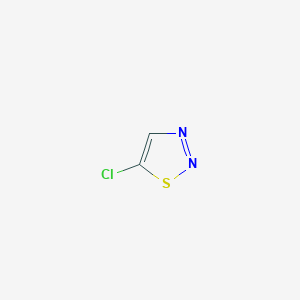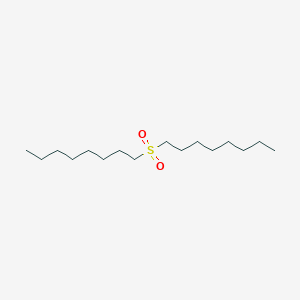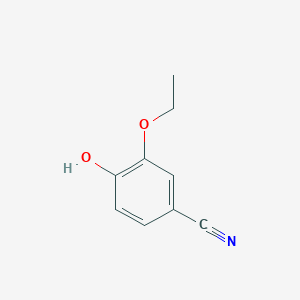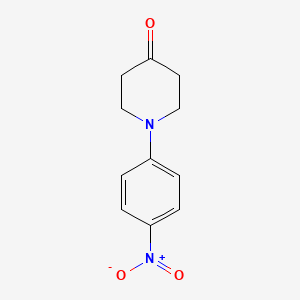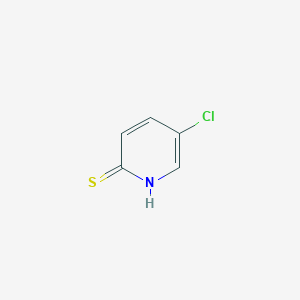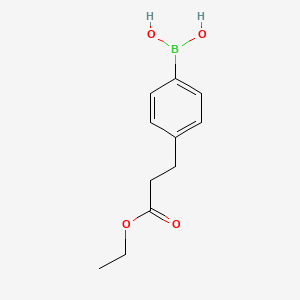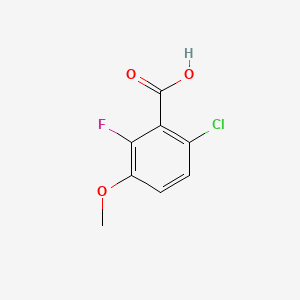
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecyl acrylate (IFUDA) is a polyfluorinated acrylate monomer that is used in the synthesis of polymers. It has been studied for its potential applications in a variety of fields, such as materials science, drug delivery, and biochemistry. IFUDA is an important component of a variety of polymers, as it is capable of forming strong covalent bonds with other molecules.
Scientific Research Applications
Corrosion Protection
Fluorinated siloxane copolymers synthesized via initiated chemical vapor deposition (iCVD), incorporating perfluoroalkyl acrylate derivatives, have demonstrated excellent adhesion and corrosion resistance on substrates. These materials are effective in providing corrosion protection, with some formulations showing protection efficiencies of approximately 99% on zinc substrates, which is significantly higher than conventional polymer coatings (Cihanoğlu & Ebil, 2021).
Repellent Coatings
Polyacrylates containing vinylidene fluoride units have been developed with excellent water and oil repellency, comparable to those containing long perfluoroalkyl chains. Such materials could serve as alternatives for water and oil repellent agents, offering a balance between performance and environmental considerations (Huang et al., 2007).
Thermal Energy Storage
Encapsulation of phase change materials (PCMs) like icosane with polymers derived from acrylic acid suggests potential applications in thermal energy storage. These encapsulated PCMs exhibit high storage capacities and thermal stability, making them candidates for improving energy efficiency in various systems (Seitz & Ajiro, 2019).
Polymer Synthesis and Functionalization
Research into the polymerization of acrylates, including fluorinated versions, has led to the development of materials with specific functionalities. These polymers find applications in coatings, adhesives, and as components in composites and nanomaterials. The ability to tailor polymer properties through the incorporation of fluorinated monomers extends their utility across a broad range of industrial and research applications (Patil & Améduri, 2013).
properties
CAS RN |
4998-38-3 |
|---|---|
Product Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecyl acrylate |
Molecular Formula |
C14H6F20O2 |
Molecular Weight |
586.16 g/mol |
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-icosafluoroundecyl prop-2-enoate |
InChI |
InChI=1S/C14H6F20O2/c1-2-4(35)36-5(16)7(19,20)9(23,24)11(27,28)13(31,32)14(33,34)12(29,30)10(25,26)8(21,22)6(17,18)3-15/h2,5H,1,3H2 |
InChI Key |
HBFWXGZKVGSZKO-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OC(C(C(C(C(C(C(C(C(C(CF)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Canonical SMILES |
C=CC(=O)OC(C(C(C(C(C(C(C(C(C(CF)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



